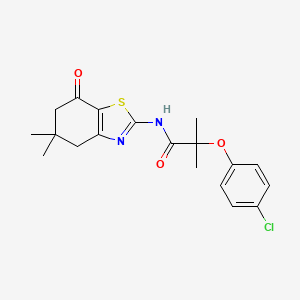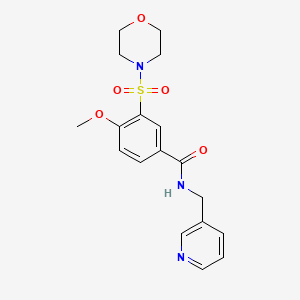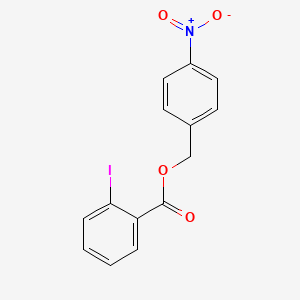![molecular formula C17H14Cl2N2O5 B3541689 3,4-dichlorobenzyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3541689.png)
3,4-dichlorobenzyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate
Vue d'ensemble
Description
3,4-dichlorobenzyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DCB-NP and is synthesized through a specific method.
Mécanisme D'action
The mechanism of action of DCB-NP is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
DCB-NP has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DCB-NP inhibits the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that DCB-NP reduces inflammation and pain in animal models of arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using DCB-NP in lab experiments is its high purity. The synthesis method yields a product that is >99% pure, which makes it ideal for use in various assays. Additionally, DCB-NP has been shown to be stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using DCB-NP is its relatively high cost compared to other compounds that have similar properties.
Orientations Futures
There are several future directions for research on DCB-NP. One area of interest is the development of new drugs based on DCB-NP. Researchers are currently investigating the potential of DCB-NP derivatives as anti-inflammatory and anti-cancer agents. Additionally, there is interest in exploring the mechanism of action of DCB-NP in more detail to gain a better understanding of its therapeutic potential. Finally, researchers are also investigating the use of DCB-NP in combination with other drugs to enhance its efficacy.
Applications De Recherche Scientifique
DCB-NP has several potential applications in scientific research. One of the primary uses of this compound is in the development of new drugs. DCB-NP has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as arthritis, asthma, and inflammatory bowel disease. Additionally, DCB-NP has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)methyl 4-(3-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O5/c18-14-5-4-11(8-15(14)19)10-26-17(23)7-6-16(22)20-12-2-1-3-13(9-12)21(24)25/h1-5,8-9H,6-7,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTKCENPFXWLIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-methyl-4-(4-morpholinyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3541624.png)
![N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3541634.png)
![3-allyl-5-[3-bromo-5-methoxy-4-(2-pyridinylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3541648.png)
![N-(3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3541653.png)
![4-nitrobenzyl 1,3-dioxo-2-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3541667.png)
![ethyl 4,5-dimethyl-2-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)-3-thiophenecarboxylate](/img/structure/B3541669.png)

![3,5-bis{[(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3541672.png)
![N-(3-iodophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3541677.png)
![[4-({3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B3541683.png)

![ethyl 1-{[4-(2-furoylamino)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B3541704.png)
